molecular formula C10H16O2Si B13824872 Silane, (3-methoxyphenoxy)trimethyl- CAS No. 33285-71-1

Silane, (3-methoxyphenoxy)trimethyl-

Cat. No.: B13824872
CAS No.: 33285-71-1
M. Wt: 196.32 g/mol
InChI Key: NYDBBTZNZLWXEP-UHFFFAOYSA-N
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Description

Silane, (3-methoxyphenoxy)trimethyl- is an organosilicon compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to a 3-methoxyphenoxy moiety. This structure combines the electron-donating methoxy group (-OCH₃) at the meta position of the phenyl ring with the hydrophobic and sterically bulky trimethylsilyl group. Such compounds are often utilized in organic synthesis as protecting groups for hydroxyl functionalities or as intermediates in materials science due to their stability and tunable reactivity .

Below, we compare its properties and reactivity with similar compounds, focusing on substituent effects, molecular characteristics, and applications.

Properties

CAS No.

33285-71-1

Molecular Formula

C10H16O2Si

Molecular Weight

196.32 g/mol

IUPAC Name

(3-methoxyphenoxy)-trimethylsilane

InChI

InChI=1S/C10H16O2Si/c1-11-9-6-5-7-10(8-9)12-13(2,3)4/h5-8H,1-4H3

InChI Key

NYDBBTZNZLWXEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyphenyloxytrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphenol with hexamethyldisilazane in the presence of a catalyst. The reaction is typically carried out at a temperature of 80°C for 3 hours under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 3-Methoxyphenyloxytrimethylsilane often involves large-scale batch reactions using similar conditions to those described above. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyloxytrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-Methoxyphenyloxytrimethylsilane involves its ability to act as a protecting group for phenols. By forming a stable silyl ether linkage, it prevents the phenol group from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free phenol .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Trimethyl(2-phenylethoxy)silane
  • Molecular Formula : C₁₁H₁₈OSi
  • Molecular Weight : 194.35 g/mol
  • Key Differences: Substituent: A phenethyl group (CH₂CH₂Ph) replaces the 3-methoxyphenoxy group. Applications: Likely used as a protecting group for alcohols, though less stabilized by resonance than the target silane .
2.2. Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl-
  • Molecular Formula : C₁₉H₂₈OSi
  • Molecular Weight : 300.52 g/mol
  • Key Differences: Substituent: A phenylmethoxy group (PhCH₂O-) with additional alkyne and branched alkyl chains. Steric hindrance from the branched structure may reduce accessibility in reactions .
2.3. Silane, [(2R,3S)-3-methoxy-1-oxo-2,3-diphenylpropyl]trimethyl-
  • Molecular Formula : C₁₉H₂₄O₂Si
  • Molecular Weight : 312.48 g/mol
  • Key Differences: Substituent: A stereochemically complex diphenylpropyl chain with a ketone group. Reactivity: The ketone enables keto-enol tautomerism, absent in the target compound. The chiral centers may influence crystallinity and solubility .
2.4. Thienyloxytrimethylsilanes (e.g., Silane, [(2,5-diphenyl-3-thienyl)oxy]trimethyl-)
  • Molecular Formula : Varies (e.g., C₁₉H₂₀OSSi for thienyl derivatives)
  • Key Differences: Substituent: Thiophene rings replace the benzene ring. Reactivity: Sulfur’s electron-rich nature enhances electrophilic substitution rates compared to the target’s phenoxy group. These compounds may exhibit greater thermal stability in polymer applications .
2.5. Trimethyl[[(4-methylphenyl)thio]methyl]silane
  • Molecular Formula : C₁₁H₁₈SSi
  • Molecular Weight : 210.41 g/mol
  • Key Differences :
    • Substituent: A thioether (-S-) linkage instead of an ether (-O-).
    • Stability: The C-S bond’s lower polarity confers resistance to hydrolysis, unlike the target’s oxygen-based silane, which may hydrolyze more readily under acidic conditions .

Research Findings and Inferences

  • Electronic Effects: The 3-methoxyphenoxy group in the target compound donates electrons via resonance, increasing oxygen’s nucleophilicity compared to non-methoxy analogues (e.g., Trimethyl(2-phenylethoxy)silane) .
  • Steric Considerations : Bulky substituents (e.g., branched chains in ) reduce reactivity in sterically demanding reactions, whereas the target’s planar aromatic ring may facilitate π-π interactions in materials science .
  • Hydrolysis Stability : Oxygen-based silanes (target compound) are more prone to hydrolysis than thioethers (), suggesting the latter’s superiority in aqueous environments .

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